

Fmoc-D-homoleucine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Fmoc-D-homoleucine**, a key building block in modern peptide chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Core Chemical Properties

Fmoc-D-homoleucine, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS). The D-configuration of the chiral center can impart unique conformational properties and increased enzymatic stability to the resulting peptides.

Below is a summary of its key chemical properties:

Property	Value	Source
CAS Number	204320-60-5	[1]
Molecular Formula	C22H25NO4	[1] [2]
Molecular Weight	367.44 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Storage Temperature	2-8°C	[3]
Purity	≥ 97% (HPLC)	[1]

Predicted Physicochemical Data:

Property	Predicted Value
Boiling Point	568.1 ± 33.0 °C
Density	1.188 ± 0.06 g/cm³
pKa	3.91 ± 0.23

Note: A specific experimental melting point for **Fmoc-D-homoleucine** is not readily available in the reviewed literature. For reference, the related compound N-Fmoc-N-methyl-D-leucine has a reported melting point range of 110-120°C[\[4\]](#).

Solubility:

Fmoc-D-homoleucine is generally soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF). Quantitative solubility data is not widely published.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **Fmoc-D-homoleucine**. Below are representative nuclear magnetic resonance (NMR) data.

Nuclear Magnetic Resonance (NMR) Data:

¹ H-NMR (400 MHz, MeOD-d4) δ (ppm)	¹³ C-NMR (100 MHz, MeOD-d4) δ (ppm)
7.75 (d, 2H, Fmoc, J = 7.5 Hz)	176.9 (C=O)
7.64 (t, 2H, Fmoc, J = 6.5 Hz)	158.7 (C=O, Boc)
7.37 (t, 2H, Fmoc, J = 7.3 Hz)	145.5, 145.3, 142.7 (Cq Fmoc)
7.29 (double t, 2H, Fmoc, J = 1.2, 7.4 and 7.5 Hz)	128.9, 128.3, 126.4, 121.0 (CH Fmoc)
4.31 (d, 2H, J = 6.6 Hz)	80.4 (Cq tBu)
4.18 (t, 1H, J= 6.9 Hz)	68.1 (CH2)
4.12 (dd, 1H, 4.8 and 8.2 Hz)	55.7, 52.4 (2×CH)
3.18 (m, 1H)	48.5 (CH)
2.79 (m, 1H)	45.5 (CH2)
2.35 (s, SMe)	30.6, 28.8 (2×CH2)
2.15 (m, 1H)	28.9 (tBu, Boc)
1.92 (m, 1H)	24.5 (CH)
1.73 (m, 1H)	
1.59 (m, 1H)	
1.40, 1.38 (s, tBu Boc)	

Note: The provided NMR data is from a supporting information document where the structure corresponds to **Fmoc-D-homoleucine**^[5]. Specific IR and mass spectrometry data for **Fmoc-D-homoleucine** were not found in the reviewed literature.

Experimental Protocols

The following protocols are adapted from standard Fmoc solid-phase peptide synthesis (SPPS) procedures and are applicable for the incorporation of **Fmoc-D-homoleucine** into a peptide sequence.

Protocol 1: Coupling of Fmoc-D-homoleucine

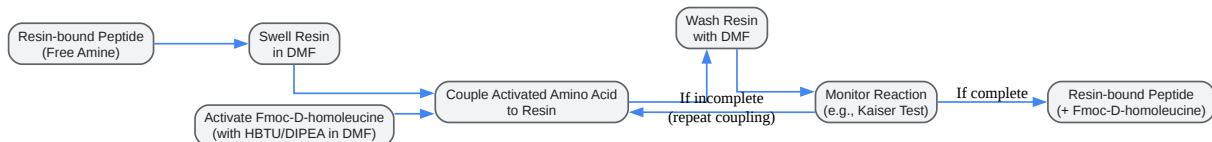
This protocol describes the coupling of **Fmoc-D-homoleucine** to a resin-bound peptide with a free N-terminal amine.

Materials:

- **Fmoc-D-homoleucine**
- Resin-bound peptide with a free amine
- N,N-Dimethylformamide (DMF)
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
- Amino Acid Activation: In a separate vessel, dissolve **Fmoc-D-homoleucine** (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- Coupling Reaction: Drain the DMF from the swollen resin and add the activated **Fmoc-D-homoleucine** solution. Agitate the mixture at room temperature for 1-2 hours.
- Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
- Monitoring: A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

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Fmoc-D-homoleucine Coupling Workflow

Protocol 2: Fmoc-Deprotection of D-homoleucine

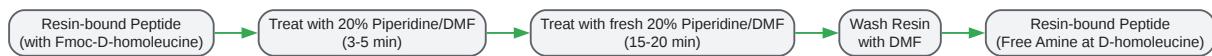
This protocol describes the removal of the Fmoc protecting group from the newly incorporated D-homoleucine residue to allow for the next coupling step.

Materials:

- Resin-bound peptide with an N-terminal **Fmoc-D-homoleucine**
- 20% Piperidine in DMF solution

Procedure:

- Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes.
- Main Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for 15-20 minutes.
- Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

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Fmoc-D-homoleucine Deprotection Workflow

Potential Applications and Biological Significance

While there is no specific information on signaling pathways directly involving **Fmoc-D-homoleucine**, the incorporation of D-amino acids, such as D-leucine (a close structural analog), into peptides has been shown to confer significant biological advantages. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases. This increased stability can lead to a longer *in vivo* half-life, a desirable property for therapeutic peptides.

Studies on peptides containing D-leucine have demonstrated a range of biological activities, including:

- **Antimicrobial Activity:** The substitution of L-amino acids with D-amino acids can enhance the antimicrobial properties of peptides.[6]
- **Anticancer Activity:** D-amino acid-containing peptides have shown promise as anticancer agents.[6]
- **Improved Pharmacokinetic Properties:** The increased resistance to proteolysis can lead to improved bioavailability and therapeutic efficacy.

The inclusion of D-homoleucine, with its isobutyl side chain, can influence the hydrophobicity and conformational properties of a peptide, potentially leading to novel biological activities. Therefore, **Fmoc-D-homoleucine** serves as a valuable tool for medicinal chemists and drug designers aiming to develop more stable and potent peptide-based therapeutics.

Conclusion

Fmoc-D-homoleucine is a key reagent for the synthesis of peptides with modified backbones. Its use allows for the introduction of a non-proteinogenic D-amino acid, which can enhance the biological and pharmacological properties of the resulting peptides. The protocols outlined in this guide provide a framework for the successful incorporation of **Fmoc-D-homoleucine** into peptide sequences, opening avenues for the development of novel peptide-based therapeutics and research tools.

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